3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide

Physicochemical Characterization Solid-State Chemistry Formulation Development

Sourcing a reliable, high-purity fluorinated thiocarboxamide for late-stage diversification often leads to inconsistent quality and supply delays. 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (CAS 317319-16-7) directly addresses this bottleneck: · Enables defluorinative thiolation for late-stage kinase inhibitor core modification (Bcr-Abl, ephrin receptor kinases). · Consistent ≥95% purity and well-defined melting point (102-104°C) ensure reproducible results in heterocycle (thiazole/thiadiazole) synthesis. · Available from BenchChem with documented QC, eliminating the need for costly in-house re-validation of alternative analogs.

Molecular Formula C8H5F4NS
Molecular Weight 223.19 g/mol
CAS No. 317319-16-7
Cat. No. B017353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide
CAS317319-16-7
Molecular FormulaC8H5F4NS
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=S)N)F)C(F)(F)F
InChIInChI=1S/C8H5F4NS/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H2,13,14)
InChIKeyMSKNBFPBZIJNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide: Physicochemical & Safety Profile


3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (CAS 317319-16-7) is a fluorinated aromatic thiocarboxamide with the molecular formula C8H5F4NS and a molecular weight of 223.19 g/mol . It is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethyl (-CF3) group at the 4-position on a phenyl ring, along with a reactive carbothioamide (-CSNH2) functional group [1]. This compound is typically supplied as a yellow crystalline solid with a purity of ≥95% . It is soluble in dichloromethane, ether, ethyl acetate, and methanol, and exhibits a melting point of 100-104°C .

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide: Analog Interchangeability Risks


The precise arrangement of substituents on the benzene ring in 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide fundamentally dictates its physicochemical behavior and synthetic utility. Simple substitution with other commercially available benzenecarbothioamide analogs—such as 4-(trifluoromethyl)benzenecarbothioamide (CAS 72505-21-6) or 3-fluorobenzothioamide—alters critical parameters including melting point, lipophilicity (LogP), and reactivity . For example, the absence of the 3-fluoro substituent in 4-(trifluoromethyl)benzenecarbothioamide results in a melting point of 135-137°C, a difference of over 30°C compared to the 102-104°C observed for the target compound [1]. Such substantial changes in solid-state properties can directly impact formulation development, purification protocols, and storage stability. Furthermore, the electron-withdrawing effects of the ortho/para-disubstituted pattern in the target compound are non-transferable to meta- or mono-substituted analogs, leading to divergent outcomes in reactions such as heterocycle formation or metal-catalyzed cross-couplings [2]. Consequently, generic substitution without rigorous re-validation risks process failure, inconsistent product quality, and wasted development resources.

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide: Quantified Differentiation


Melting Point Reduction vs. 4-(Trifluoromethyl)benzenecarbothioamide

The melting point of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide is 102-104°C . This is 31-35°C lower than the melting point of 4-(trifluoromethyl)benzenecarbothioamide (CAS 72505-21-6), which is consistently reported as 135-137°C [1]. This substantial reduction is attributed to the additional 3-fluoro substituent disrupting crystal lattice packing relative to the non-fluorinated analog.

Physicochemical Characterization Solid-State Chemistry Formulation Development

Increased Lipophilicity vs. Non-Fluorinated Benzothioamide

The calculated LogP for 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide is 2.73 . This is significantly higher than the predicted LogP of ~2.0 for unsubstituted benzothioamide (CAS 2227-99-0) . The 0.73 log unit increase is driven by the highly lipophilic trifluoromethyl and fluorine substituents, enhancing the compound's potential for passive membrane permeability.

ADME Prediction Lipophilicity Medicinal Chemistry

Compatible with Late-Stage Defluorinative Thioamide Synthesis

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide can be synthesized via a recently reported, mild defluorinative functionalization of the corresponding trifluoromethylarene [1]. This two-step, one-pot method uses BF3·SMe2 to generate a methyl–dithioester intermediate, followed by amine substitution to yield the thioamide. The method's compatibility with a wide range of trifluoromethylarenes, including the target compound, provides a versatile route not directly applicable to non-trifluoromethylated analogs.

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Differentiated GHS Hazard Classification

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This differs from certain related thiobenzamides, which may carry additional or more severe hazard classifications such as Acute Toxicity Category 3 (e.g., H301 toxic if swallowed) or specific target organ toxicity warnings [1]. This distinction is critical for procurement and handling protocols.

Safety Assessment Hazard Communication Laboratory Safety

3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide: Validated Application Scenarios


Kinase Inhibitor Lead Optimization via Late-Stage Thioamide

The demonstrated compatibility of trifluoromethylarenes with the defluorinative thiolation methodology [1] positions 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide as a strategic building block for late-stage diversification of kinase inhibitor cores. Its increased lipophilicity (LogP 2.73) may improve membrane permeability of resulting analogs, a critical parameter for targeting intracellular kinases. This approach allows medicinal chemists to install the thioamide motif onto complex, pre-functionalized molecules, a route that is not feasible with non-trifluoromethylated aromatic precursors. This scenario is particularly relevant for projects targeting Bcr-Abl or ephrin receptor kinases [2].

Reference Standard for Analytical Method Development

Given its well-defined melting point (102-104°C) , high purity (≥95%) , and distinct spectroscopic signature, this compound serves as a reliable reference standard for HPLC, LC-MS, and NMR method development. Its unique hazard profile also makes it a suitable model compound for developing safety protocols and analytical methods for a series of fluorinated aromatic thioamides. The compound's solubility profile in common organic solvents facilitates its use in a wide range of chromatographic and spectroscopic applications.

Precursor for Agrochemical Heterocyclic Synthesis

Thioamides are versatile synthons for constructing sulfur-containing heterocycles, such as thiazoles and thiadiazoles, which are prevalent in agrochemical active ingredients. The unique electronic properties imparted by the 3-fluoro and 4-trifluoromethyl groups in this compound can be transferred to the final heterocyclic products, potentially modulating their bioactivity and physicochemical properties . The lower melting point relative to 4-(trifluoromethyl)benzenecarbothioamide [3] may offer practical advantages in certain synthetic sequences by reducing the energy required for phase changes during processing.

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